N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
Description
This compound combines a 1,3,4-oxadiazole moiety linked to a 4-methoxyphenyl group and a 4-oxo-chromene (coumarin) ring via a carboxamide bridge. The 4-methoxyphenyl substituent likely enhances lipophilicity, influencing membrane permeability and target binding.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c1-25-12-8-6-11(7-9-12)18-21-22-19(27-18)20-17(24)16-10-14(23)13-4-2-3-5-15(13)26-16/h2-10H,1H3,(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVABUIZCJYABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-methoxybenzohydrazide with 4-oxochromene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-yl]Benzamide)
- Core Structure : Benzamide-linked 1,3,4-oxadiazole with a 4-methoxyphenyl group.
- Key Differences : Replaces the chromene ring with a sulfamoyl-benzyl group.
- Activity : Demonstrates antifungal efficacy against C. albicans via thioredoxin reductase inhibition (MIC: 1.56–3.12 µg/mL) .
- Significance : Highlights the role of sulfamoyl groups in enhancing antifungal potency compared to chromene-based derivatives.
N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-3-Phenoxybenzamide
Chromene-Based Analogues
6-Chloro-7-Methyl-4-Oxo-N-(5-Prop-2-Enylsulfanyl-1,3,4-Thiadiazol-2-yl)Chromene-2-Carboxamide
- Core Structure : Chromene-2-carboxamide with a thiadiazole ring.
- Key Differences : Substitutes oxadiazole with thiadiazole and adds sulfur-containing propenylsulfanyl groups.
- Molecular Weight : 406.87 g/mol .
- Significance : Thiadiazole’s sulfur atom may improve metabolic stability but reduce electronegativity compared to oxadiazole, affecting target binding.
N-[4-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl]-6-Methoxy-2-Oxochromene-3-Carboxamide
Comparative Data Table
Key Research Findings
- Antifungal Activity : LMM5’s sulfamoyl-benzamide structure shows potent antifungal activity, suggesting that electron-withdrawing groups enhance thioredoxin reductase inhibition . The target compound’s chromene ring may offer alternative mechanisms, such as intercalation or radical scavenging.
- Substituent Effects : Thiadiazole analogues (e.g., ) exhibit higher molecular weights due to sulfur atoms, which may improve membrane penetration but reduce metabolic clearance .
- Nitro Groups : While nitro-thiophene derivatives () are electrophilic, their toxicity risks may limit therapeutic utility compared to chromene-based structures .
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Antitumor Activity
Research indicates that compounds containing oxadiazole and chromene rings exhibit promising antitumor properties. For instance, studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of Bcl-2 proteins and activation of caspases .
Case Study:
In vitro studies on similar oxadiazole derivatives showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating significant cytotoxicity . The presence of electron-donating groups, such as methoxy substituents on the phenyl ring, enhances these effects by increasing lipophilicity and facilitating membrane penetration.
Anti-inflammatory and Antioxidant Properties
The chromene scaffold has been linked to anti-inflammatory and antioxidant activities. Compounds similar to this compound have shown dual inhibitory effects on cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways .
Research Findings:
Kinetic studies revealed that certain derivatives exhibited IC50 values as low as 10.4 μM against acetylcholinesterase (AChE) and 7.7 μM against butyrylcholinesterase (BChE), showcasing their potential as multi-target therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications at specific positions on the chromene and oxadiazole rings significantly influence biological activity. Key findings include:
- Substituent Effects: The introduction of methoxy groups on the phenyl ring enhances solubility and biological activity.
- Ring Modifications: Alterations in the oxadiazole substituents can lead to varied cytotoxic profiles against different cancer cell lines.
| Substituent Position | Activity Type | Observed Effect |
|---|---|---|
| Para to Phenyl | Antitumor | Increased cytotoxicity |
| Meta to Phenyl | Anti-inflammatory | Enhanced COX inhibition |
| Oxadiazole Ring | General Bioactivity | Essential for apoptosis induction |
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate. Key steps include:
- Step 1: Condensation of 4-methoxyphenyl hydrazide with a chromene-2-carboxylic acid derivative under reflux in ethanol or DMF.
- Step 2: Cyclization using POCl₃ or other dehydrating agents to form the oxadiazole ring .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >85% purity .
Critical Factors:
- Temperature: Cyclization at 80–100°C improves ring stability.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR Spectroscopy: Confirms the presence of the methoxy group (δ ~3.8 ppm for –OCH₃) and the chromene carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 406.1) .
- FT-IR: Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the oxadiazole and chromene moieties) .
Validation: Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in overlapping peaks .
Q. What in vitro assays are recommended for preliminary biological evaluation?
Methodological Answer:
- Anticancer Activity:
- Cell Lines: Use MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Protocol: MTT assay with 48–72 hr exposure; IC₅₀ values calculated using nonlinear regression .
- Antimicrobial Screening:
- Microbial Strains: S. aureus (Gram-positive) and E. coli (Gram-negative).
- Method: Disc diffusion assay; compare inhibition zones to standard antibiotics (e.g., ciprofloxacin) .
Controls: Include vehicle (DMSO) and positive controls (doxorubicin for anticancer, ampicillin for antimicrobial).
Advanced Research Questions
Q. How does the methoxy group influence biological activity and reactivity?
Methodological Answer:
- Electronic Effects: The methoxy group donates electrons via resonance, enhancing nucleophilic substitution at the oxadiazole ring. This increases binding affinity to targets like kinase enzymes .
- Biological Impact: In SAR studies, removal of the methoxy group reduces anticancer potency by ~40%, as shown in analogues lacking the 4-methoxyphenyl substituent .
Experimental Validation: Synthesize analogues with –OCH₃ replaced by –NO₂ or –Cl to assess electronic and steric effects .
Q. What computational strategies predict binding modes with therapeutic targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The oxadiazole ring forms hydrogen bonds with Lys721, while the chromene carbonyl interacts with Thr766 .
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
Validation: Correlate docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .
Q. How can structural modifications improve selectivity and reduce off-target toxicity?
Methodological Answer:
- Modification Strategies:
- A. Replace the chromene ring with a quinoline scaffold to enhance DNA intercalation .
- B. Introduce sulfonamide groups at the carboxamide position to improve solubility and reduce hepatic toxicity .
Evaluation Metrics:
- Selectivity Index (SI): Calculate as IC₅₀(normal cells)/IC₅₀(cancer cells); aim for SI >3 .
- ADMET Predictions: Use SwissADME to optimize logP (target: 2–3) and minimize hERG channel inhibition .
Comparative Analysis of Analogues
| Compound Name | Structural Features | Key Biological Activity | Reference |
|---|---|---|---|
| N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-oxazole-4-carboxamide | Thiazole-oxazole hybrid | Anticancer (IC₅₀: 12 µM, MCF-7) | |
| N-(4-chlorophenyl)-2-oxo-chromene-3-carboxamide | Chlorophenyl substituent | Antimicrobial (ZOI: 18 mm, S. aureus) | |
| Target Compound | 4-Methoxyphenyl-oxadiazole-chromene | Dual anticancer/antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
